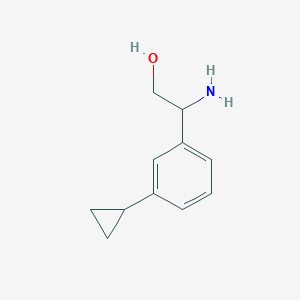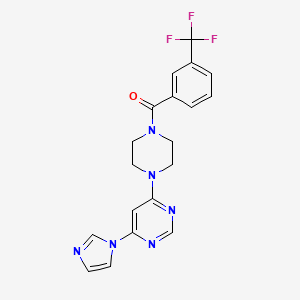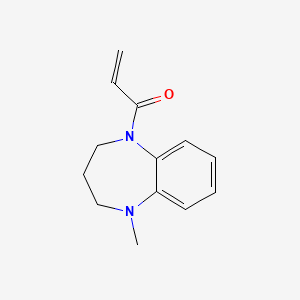![molecular formula C24H23N3O4 B2925498 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1286703-10-3](/img/structure/B2925498.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is an intriguing compound, finding its utility in various scientific domains. The molecular structure features distinctive pyrrolo and benzyl moieties, contributing to its unique chemical properties and applications.
Preparation Methods
Synthetic routes and reaction conditions: : Synthesis of this compound typically involves multi-step reactions, starting with readily available precursors. The synthetic route might involve:
Step 1: Formation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.
Step 2: Introduction of the benzyl group through nucleophilic substitution.
Step 3: Acylation with 3,5-dimethoxyphenylacetyl chloride in the presence of a base to yield the final product.
Industrial production methods: : Scale-up of these reactions for industrial production requires optimization of reaction conditions, such as temperature, solvents, and reaction times, to ensure high yield and purity. Continuous flow chemistry and catalysis may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Undergoes oxidation reactions, often facilitated by oxidizing agents such as permanganates or peroxides.
Reduction: : Can be reduced using agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions, given the presence of reactive functional groups.
Common reagents and conditions
Oxidation: : Requires oxidants like KMnO₄.
Reduction: : Typically uses NaBH₄ or H₂/Pd-C.
Substitution: : Conditions depend on the type of substitution; nucleophiles like NH₃ can be used for nucleophilic substitution, while electrophiles like Br₂ for electrophilic substitution.
Major products formed
Oxidation: : Formation of corresponding oxidized products such as ketones or carboxylic acids.
Reduction: : Produces reduced derivatives like alcohols.
Substitution: : Substituted derivatives varying based on the substituent introduced.
Scientific Research Applications
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has significant applications across various fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential in modulating biological pathways, making it valuable in biochemical research.
Medicine: : Explored for its pharmacological properties, particularly in drug discovery for targeting specific receptors or enzymes.
Industry: : Could be used in the development of specialty chemicals and materials.
Mechanism of Action
The compound interacts with molecular targets through:
Binding to receptors: : Its structure allows it to fit into specific receptor sites, modulating their activity.
Enzyme inhibition: : Acts as an inhibitor for certain enzymes, blocking their catalytic activity.
Signal transduction pathways: : Modifies pathways by influencing signal molecules or their receptors, leading to downstream effects.
Comparison with Similar Compounds
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide stands out due to:
Unique molecular structure: : The combination of pyrrolo and benzyl groups offers distinct properties.
Distinct reactivity: : Exhibits specific reaction patterns that differentiate it from similar compounds.
Similar compounds
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide
N-(3,5-dimethoxyphenyl)acetamide
Other substituted pyrrolo[2,3-c]pyridines
This article provides an overview of the chemical's intriguing properties and vast applications, showcasing its value in scientific research and industry
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-22(28)16-27-11-9-18-8-10-26(23(18)24(27)29)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIEKDCBIMPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2925419.png)
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)
![N'-[(2-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2925422.png)
![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)

![Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate](/img/structure/B2925426.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2925428.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)
